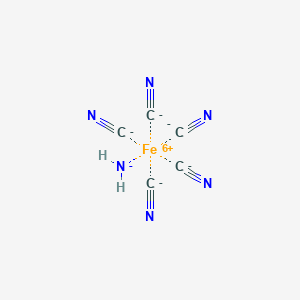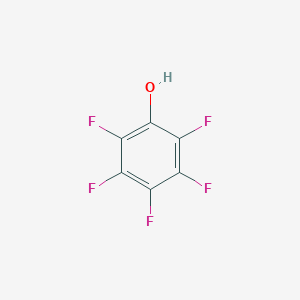![molecular formula C18H18ClNO3 B044983 Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy- CAS No. 121488-61-7](/img/structure/B44983.png)
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
概要
説明
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorophenoxy group, a phenyl group, and an acetohydroxamic acid moiety, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with phenylacetic acid derivatives under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including hydroxylation and acetylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
科学的研究の応用
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain infections and diseases.
作用機序
The mechanism of action of N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
N-(3-Chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamide: Known for its anthelmintic properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
Uniqueness
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid is unique due to its specific structural features and the presence of the acetohydroxamic acid moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWFBHLGMHSQM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121488-61-7 | |
| Record name | BW A879C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121488617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)



![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)





